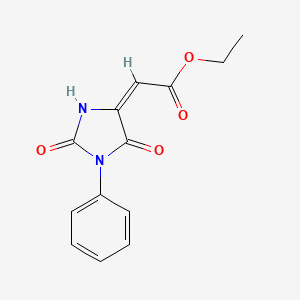

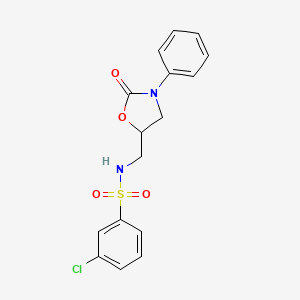

(E)-乙基 2-(2,5-二氧代-1-苯基咪唑烷-4-亚甲基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

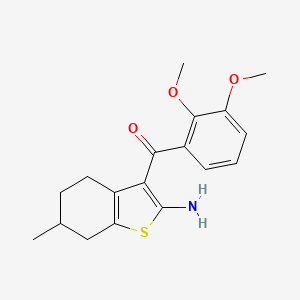

The compound “(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate” is a type of imidazolidine derivative . Imidazolidine derivatives are key components of many bioactive compounds of both natural and synthetic origin .

Synthesis Analysis

The synthesis of similar compounds involves the treatment of isothiocyanate with potassium cyanide at room temperature, followed by cycloaddition with phenyl isocyanate as an electrophile . This forms an imidazolidine compound, which can then undergo imine hydrolysis with ethanolic HCl to produce a 4-thioxo-2,5-imidazolidinedione compound . This compound can be used as a key synthon for the preparation of a wide variety of new substituted imidazole compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cycloaddition, imine hydrolysis, and condensation with different types of hydrazine derivatives . These reactions result in the formation of new series of compounds incorporating the imidazolidine moiety .科学研究应用

Photocatalytic Ester Synthesis

Esters play a crucial role in natural products, pharmaceuticals, and fine chemicals. The esterification reaction has gained popularity in the photochemical field. Researchers have explored photochemical strategies to synthesize esters. For instance, Itoh’s group reported a reaction involving ethyl 2-bromo-2,2-difluoroacetate and olefins using fluorescein as a photocatalyst. The mechanism involves single electron transfer and generates an α-ester radical .

Multicomponent Reactions

The compound’s reactivity allows for multicomponent reactions. Novel derivatives, such as ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetate , have been synthesized through three-component coupling annulation of amines, isothiocyanates, and diethyl but-2-ynedioates .

Tetrahydroquinoline Synthesis

Researchers have developed a simple one-pot method for preparing highly substituted tetrahydroquinolines using ethyl 2-[(4E)-2,5-dioxo-1-phenylimidazolidin-4-ylidene]acetate . This method saves time during workup and minimizes reagent waste .

Drug Development

Esters are essential building blocks in pharmaceuticals. Notably, several drugs are ester derivatives, including clopidogrel , methylphenidate , fenofibrate , travoprost , prasugrel , oseltamivir , eszopiclone , and fluticasone . Investigating the potential of this compound in drug development is an exciting avenue.

Organic Synthesis

Versatile synthetic methods for esters remain a critical research topic. Beyond traditional Fisher esterification, photo-induced transformations offer new possibilities. Researchers continue to explore the synthesis of esters by photocatalytic strategies .

属性

IUPAC Name |

ethyl (2E)-2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-2-19-11(16)8-10-12(17)15(13(18)14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,18)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUINFBYKYOTGBG-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C(=O)N(C(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\C(=O)N(C(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2419386.png)

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)

![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)

![3-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2419404.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)

![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)